molecular formula C15H13FO B1374107 4'-Acetyl-4-fluoro-3-methylbiphenyl CAS No. 1179715-02-6

4'-Acetyl-4-fluoro-3-methylbiphenyl

Cat. No. B1374107
M. Wt: 228.26 g/mol
InChI Key: PSGDJOCKBQQNTQ-UHFFFAOYSA-N
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Description

4'-Acetyl-4-fluoro-3-methylbiphenyl (4AF3MBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of biphenyl and has a wide range of properties that make it useful in a variety of contexts.

Scientific Research Applications

Synthesis and Characterization

4'-Acetyl-4-fluoro-3-methylbiphenyl has been utilized in the synthesis and characterization of novel derivatives. For example, novel derivatives of 1, 3, 4-oxadiazole compounds were synthesized using 4'-fluoro-3-methylbiphenyl-4-carbohydrazide. These compounds demonstrated significant antiproliferative activity, particularly on Caco-2 cell lines (Adimule et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4'-Acetyl-4-fluoro-3-methylbiphenyl have been explored. A notable example is GSK962040, a novel small molecule motilin receptor agonist, which showed promising pharmacokinetic profiles and effectiveness in models of gastrointestinal transit (Westaway et al., 2009).

Organometallic Chemistry

This compound has been involved in studies related to organometallic chemistry. For instance, oxorhenium(V) complexes involving derivatives were synthesized and studied for their reactivity with CO, offering insights into migratory insertion mechanisms (Robbins et al., 2015).

Catalysis and Synthesis

In the field of catalysis and synthetic chemistry, derivatives of 4'-Acetyl-4-fluoro-3-methylbiphenyl have been used in benzylic C-H fluorination over supported silver catalysts, contributing to the efficient synthesis of fluoromethylarenes (Kita et al., 2019).

Biochemical Applications

The compound has found applications in biochemical studies. For instance, fluorophores based on the trimethyl lock strategy utilized this compound for the development of blue and red dyes, which are crucial in modern biochemical and biological research (Lavis et al., 2006).

properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGDJOCKBQQNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716818
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetyl-4-fluoro-3-methylbiphenyl

CAS RN

1179715-02-6
Record name 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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